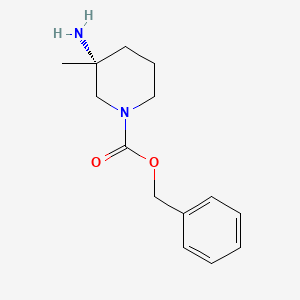
Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with an amino group and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where a suitable amine is reacted with an aldehyde or ketone in the presence of a reducing agent.
Esterification: The carboxylate ester is formed by reacting the piperidine derivative with benzyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: Benzyl (3R)-3-amino-3-methylpiperidine-1-ol
Substitution: Various N-substituted piperidine derivatives
科学研究应用
Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects.
相似化合物的比较
Similar Compounds
- Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate
- Benzyl (3R)-3-methylpiperidine-1-carboxylate
- Benzyl (3R)-3-amino-3-ethylpiperidine-1-carboxylate
Uniqueness
Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate is unique due to the presence of both an amino group and a carboxylate ester on the piperidine ring
生物活性
Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉N₂O₂
- Molecular Weight : 249.32 g/mol
- Stereochemistry : The compound features a chiral center, which significantly influences its biological activity.
Biological Activities
This compound exhibits several notable biological activities:
- Antidepressant Activity : Similar compounds have shown effects on neurotransmitter systems, suggesting potential use in treating depression.
- Anticancer Properties : Studies indicate that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells .
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : The compound may influence FAAH activity, which is crucial for modulating endocannabinoid signaling pathways. This has implications for pain management and neurological disorders .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may act as an agonist or antagonist at various receptors, including the M3 muscarinic acetylcholine receptor, which is involved in processes like cell proliferation and apoptosis resistance in cancer .
- Enzyme Inhibition : Its role as a FAAH inhibitor suggests it can modulate lipid signaling pathways, potentially affecting pain perception and neuroinflammation .
Anticancer Activity
A study examined the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain structural modifications enhanced apoptosis induction compared to standard treatments like bleomycin .
| Compound | IC50 (µM) | Effect |
|---|---|---|
| This compound | 15 | Induces apoptosis |
| Bleomycin | 20 | Standard control |
Antidepressant Potential
Research into related piperidine compounds has shown that they can modulate serotonin and norepinephrine levels, indicating potential antidepressant effects. This aligns with the mechanism of many currently used antidepressants that target these neurotransmitter systems.
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,15H2,1H3/t14-/m1/s1 |
InChI 键 |
OZEVNWHCQACRDD-CQSZACIVSA-N |
手性 SMILES |
C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
规范 SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















